molecular formula C10H18O B13312810 3-Ethyl-1-methylcyclohexane-1-carbaldehyde

3-Ethyl-1-methylcyclohexane-1-carbaldehyde

Cat. No.: B13312810
M. Wt: 154.25 g/mol
InChI Key: YVHBMCOWNQQBJP-UHFFFAOYSA-N
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Description

3-Ethyl-1-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an ethyl group, a methyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. The reaction typically involves the following steps:

    Alkylation: Cyclohexanone is treated with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups.

    Oxidation: The resulting 3-Ethyl-1-methylcyclohexane is then oxidized using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) to form the aldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation and oxidation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Jones reagent (CrO3 in H2SO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3)

Major Products Formed

    Oxidation: 3-Ethyl-1-methylcyclohexane-1-carboxylic acid

    Reduction: 3-Ethyl-1-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

3-Ethyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcyclohexane-1-carbaldehyde
  • 1-Ethyl-3-methylcyclohexane
  • Cyclohexane-1-carbaldehyde

Uniqueness

3-Ethyl-1-methylcyclohexane-1-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde functional group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-ethyl-1-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-9-5-4-6-10(2,7-9)8-11/h8-9H,3-7H2,1-2H3

InChI Key

YVHBMCOWNQQBJP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(C)C=O

Origin of Product

United States

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